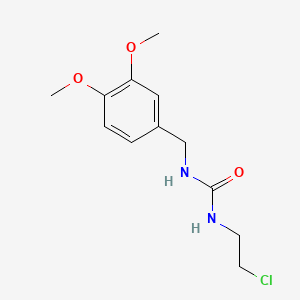

Urea, 1-(2-chloroethyl)-3-veratryl-

Descripción

Urea, 1-(2-chloroethyl)-3-veratryl- is a nitrosourea derivative characterized by a 2-chloroethyl group on the first nitrogen and a veratryl (3,4-dimethoxybenzyl) substituent on the third nitrogen. Nitrosoureas are a class of alkylating agents with antitumor properties, historically used in chemotherapy. Their mechanism involves two primary activities:

- Alkylation: Formation of DNA interstrand cross-links, leading to cytotoxic effects.

- Carbamoylation: Inactivation of DNA repair enzymes via covalent modification of protein amino groups.

The veratryl group, being bulky and lipophilic, is hypothesized to enhance blood-brain barrier penetration, similar to the cyclohexyl group in CCNU . However, its aromaticity and methoxy substituents may alter chemical stability and metabolite profiles compared to aliphatic analogs.

Propiedades

Número CAS |

100248-86-0 |

|---|---|

Fórmula molecular |

C12H17ClN2O3 |

Peso molecular |

272.73 g/mol |

Nombre IUPAC |

1-(2-chloroethyl)-3-[(3,4-dimethoxyphenyl)methyl]urea |

InChI |

InChI=1S/C12H17ClN2O3/c1-17-10-4-3-9(7-11(10)18-2)8-15-12(16)14-6-5-13/h3-4,7H,5-6,8H2,1-2H3,(H2,14,15,16) |

Clave InChI |

FPSMXWTXEIFDCI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCCCl)OC |

SMILES canónico |

COC1=C(C=C(C=C1)CNC(=O)NCCCl)OC |

Otros números CAS |

100248-86-0 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The pharmacological and toxicological profiles of nitrosoureas are highly dependent on their substituents. Below is a comparative analysis based on the provided evidence:

Table 1: Key Properties of Selected Nitrosoureas

Critical Analysis of Substituent Effects

Alkylating Activity: BCNU, with dual 2-chloroethyl groups, exhibits the highest alkylating activity due to rapid decomposition into reactive intermediates (e.g., 2-chloroethyl isocyanate) that cross-link DNA . Bulky substituents (e.g., cyclohexyl, norbornyl) reduce alkylating activity by sterically hindering decomposition .

Carbamoylating Activity :

- High carbamoylating activity correlates with increased toxicity and lower therapeutic indices. BCNU’s strong carbamoylation inhibits DNA repair proteins, enhancing cytotoxicity but limiting safety .

- CCNU’s cyclohexyl group reduces carbamoylation, improving its therapeutic window .

Solubility and Distribution: Lipophilic substituents (e.g., cyclohexyl) enhance octanol/water solubility, facilitating blood-brain barrier penetration. CCNU achieves 3-fold higher cerebrospinal fluid concentrations than plasma . Hydrophilic groups (e.g., hydroxyethyl) reduce solubility and limit tissue distribution .

Toxicity and DNA Interactions: Compounds with high alkylating activity (e.g., BCNU) induce DNA cross-links, critical for antitumor efficacy. In contrast, hydroxylated analogs predominantly cause strand breaks, increasing mutagenicity without therapeutic benefit . Toxicity (LD₅₀) varies significantly; norbornyl derivatives are more toxic than cyclododecyl analogs .

Table 2: Biotransformation and Excretion Profiles

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.